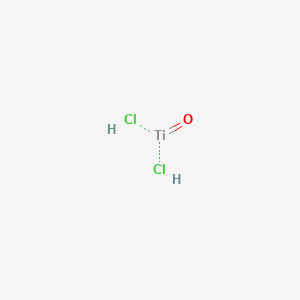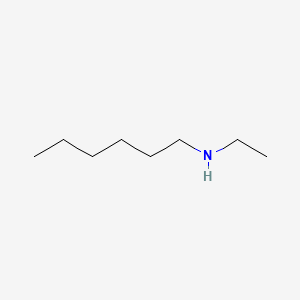
N,N-Dioctyl-Formamide
Overview
Description
N,N-Dioctyl-Formamide is an organic compound with the molecular formula C₁₇H₃₅NO. It is a derivative of formamide where the hydrogen atoms are replaced by two octyl groups. This compound is known for its use as a solvent and reagent in organic synthesis, particularly in oxidation-reduction reactions and alkylation reactions .
Mechanism of Action
Target of Action
N,N-Dioctyl-Formamide, also known as Formamide, N,N-dioctyl-, is a chemical compound that is often used in the synthesis of imidazoles . Imidazoles are key components in functional molecules that are used in a variety of everyday applications . .
Mode of Action
It is known to be involved in the synthesis of imidazoles . The compound likely interacts with its targets through chemical reactions, contributing to the formation of the imidazole ring structure .
Biochemical Pathways
Imidazoles are heterocyclic compounds that are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications .
Result of Action
The primary result of this compound’s action is the synthesis of imidazoles . These compounds are key components in functional molecules used in a variety of applications, indicating the significant role of this compound in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dioctyl-Formamide can be synthesized through the reaction of dioctylamine with formic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Dioctylamine+Formic Acid→Formamide, N,N-dioctyl-+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction rate and yield. Common catalysts include sulfonated rice husk ash (RHA-SO₃H) and metal-organic frameworks. These catalysts allow for the efficient conversion of dioctylamine and formic acid to this compound under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N,N-Dioctyl-Formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and carboxylic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions
Major Products Formed
Oxidation: Dioctylformamide and octanoic acid.
Reduction: Dioctylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
N,N-Dioctyl-Formamide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in oxidation-reduction reactions and alkylation reactions.
Biology: Investigated for its potential use as a nitrogen source in biotechnological production processes.
Medicine: Explored for its role in RNA metabolism and its potential to weaken RNA-related processes in vivo.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
N,N-Dioctyl-Formamide can be compared with other similar compounds such as:
Formamide: The simplest formamide with the formula HCONH₂. It is used as a solvent and reagent in organic synthesis.
N,N-Dimethylformamide (DMF): A widely used solvent in organic synthesis with the formula (CH₃)₂NC(O)H.
N,N-Diethylformamide (DEF): Another formamide derivative used as a solvent and reagent in organic synthesis.
Uniqueness
This compound is unique due to its long alkyl chains, which impart different solubility and reactivity properties compared to simpler formamides. Its ability to act as a solvent and reagent in specific reactions makes it valuable in various industrial and research applications .
Properties
IUPAC Name |
N,N-dioctylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO/c1-3-5-7-9-11-13-15-18(17-19)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLFVDJUSPWFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278080 | |
| Record name | Formamide, N,N-dioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-57-5 | |
| Record name | Formamide,N-dioctyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamide, N,N-dioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1595981.png)








